

# Indapamide's Cardiovascular Impact: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | Zidapamide |           |  |  |  |  |
| Cat. No.:            | B1226748   | Get Quote |  |  |  |  |

#### For Immediate Release

A comprehensive meta-analysis of pivotal clinical trials reveals Indapamide's significant efficacy in improving cardiovascular outcomes, particularly in patients with hypertension. This guide provides a detailed comparison of Indapamide against placebo and other antihypertensive agents, supported by experimental data and methodological insights from key studies. The findings are intended for researchers, scientists, and drug development professionals to inform future research and clinical practice.

### **Comparative Efficacy of Indapamide**

Indapamide, a thiazide-like diuretic, has demonstrated notable benefits in reducing the risk of major cardiovascular events. A pooled analysis of four major randomized controlled trials (PATS, PROGRESS, ADVANCE, and HYVET) involving 24,194 patients showed that treatment based on Indapamide, often in combination with Perindopril, led to significant reductions in mortality and morbidity.[1][2][3][4] Specifically, the analysis reported a 15% reduction in all-cause death, a 21% reduction in cardiovascular death, a 36% reduction in fatal stroke, and a 27% reduction in all strokes.[1]

The following tables summarize the quantitative data from key clinical trials, comparing the effects of Indapamide with placebo and other active treatments on various cardiovascular endpoints.



Table 1: Indapamide vs. Placebo in Cardiovascular

**Outcomes** 

| Outcome                                  | No. of Trials <i>l</i><br>Patients | Indapamide<br>Effect           | 95%<br>Confidence<br>Interval | Reference |
|------------------------------------------|------------------------------------|--------------------------------|-------------------------------|-----------|
| All-Cause Death                          | 4 / 24,194                         | 15% risk<br>reduction          | -                             |           |
| Cardiovascular<br>Death                  | 4 / 24,194                         | 21% risk reduction             | -                             |           |
| All Strokes                              | 4 / 24,194                         | 27% risk<br>reduction          | -                             | -         |
| Fatal Stroke                             | 4 / 24,194                         | 36% risk reduction             | -                             |           |
| Major Coronary<br>Events                 | -                                  | 22% risk reduction             | -                             |           |
| Heart Failure                            | -                                  | 36% risk reduction             | -                             |           |
| Systolic Blood Pressure Reduction        | 5 / 7,085                          | 7.28 mmHg<br>greater reduction | 6.37 - 8.19<br>mmHg           |           |
| Diastolic Blood<br>Pressure<br>Reduction | 5 / 7,085                          | 3.50 mmHg<br>greater reduction | 2.99 - 4.01<br>mmHg           | -         |

Table 2: Indapamide vs. Active Comparators in Cardiovascular Outcomes



| Comparator                      | Outcome                                                                     | No. of Trials / Patients   | Indapamide<br>Effect                                                                                             | 95%<br>Confidence<br>Interval | Reference |
|---------------------------------|-----------------------------------------------------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------|-----------|
| Active<br>Controls<br>(various) | Systolic<br>Blood<br>Pressure<br>Reduction                                  | 5 / 2,856                  | 1.30 mmHg<br>greater<br>reduction                                                                                | 0.28 - 2.31<br>mmHg           |           |
| Enalapril (20<br>mg)            | Left<br>Ventricular<br>Mass Index<br>Reduction                              | 1 / 505                    | 6.50 g/m²<br>greater<br>reduction                                                                                | 0.81 - 12.19<br>g/m²          |           |
| Enalapril                       | Microalbumin<br>uria<br>Reduction                                           | 1 (NESTOR) /<br>570        | Equivalent to<br>Enalapril                                                                                       | -                             | •         |
| Candesartan<br>& Amlodipine     | 24-h Systolic Blood Pressure Reduction (in Isolated Systolic Hypertension ) | 1 (X-<br>CELLENT) /<br>106 | Significantly<br>greater<br>reduction<br>than<br>Amlodipine                                                      | -                             |           |
| Hydrochlorot<br>hiazide         | Diastolic<br>Blood<br>Pressure<br>Reduction                                 | 1/24                       | Statistically significant reduction (Indapamide) vs. significant only in upright position (Hydrochlorot hiazide) | -                             |           |



### **Experimental Protocols of Key Clinical Trials**

The following section details the methodologies of the primary clinical trials cited in the metaanalyses, providing insight into the patient populations, interventions, and outcome measures.

## PROGRESS Trial (Perindopril Protection Against Recurrent Stroke Study)

- Objective: To determine the effects of a blood-pressure-lowering regimen on stroke risk in patients with a history of stroke or transient ischemic attack (TIA).
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 6,105 individuals with a history of stroke or TIA in the past 5 years.
- Intervention: Patients were assigned to active treatment or placebo. Active treatment consisted of a flexible regimen with the ACE inhibitor perindopril (4 mg daily), with the diuretic indapamide added at the discretion of the treating physicians.
- Primary Outcome: Total stroke (fatal or non-fatal).

# ADVANCE Trial (Action in Diabetes and Vascular disease: preterAx and diamicroN-MR Controlled Evaluation)

- Objective: To assess the effects of routine administration of an ACE inhibitor-diuretic combination on serious vascular events in patients with type 2 diabetes.
- Study Design: A 2x2 factorial randomized controlled trial.
- Patient Population: 11,140 patients with type 2 diabetes at elevated risk of vascular disease.
- Intervention: After a 6-week run-in period with a fixed combination of perindopril and indapamide, patients were randomized to continue the combination therapy or receive a matching placebo.



Primary Endpoints: A composite of major macrovascular events (cardiovascular death, non-fatal stroke, or non-fatal myocardial infarction) and a composite of major microvascular events (new or worsening nephropathy or retinopathy).

### **HYVET Trial (Hypertension in the Very Elderly Trial)**

- Objective: To assess the benefits of treating very elderly patients with hypertension.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 3,845 patients aged 80 years or older with a sustained systolic blood pressure of 160 mm Hg or more.
- Intervention: Patients were randomized to receive the diuretic indapamide (sustained release, 1.5 mg) or a matching placebo. The ACE inhibitor perindopril (2 or 4 mg) could be added if necessary to achieve the target blood pressure of 150/80 mm Hg.
- Primary Endpoint: Fatal or non-fatal stroke.

## NESTOR Trial (Natrilix SR versus Enalapril Study in Type 2 diabetic hypertensives with microalbuminuria)

- Objective: To compare the efficacy of indapamide SR and enalapril in reducing microalbuminuria in hypertensive patients with type 2 diabetes.
- Study Design: A multinational, multicenter, controlled, double-blind, double-dummy, randomized, two-parallel-groups study.
- Patient Population: 570 patients with type 2 diabetes, essential hypertension, and persistent microalbuminuria.
- Intervention: Patients were randomized to receive indapamide SR 1.5 mg or enalapril 10 mg once daily for one year. Amlodipine and/or atenolol could be added to achieve blood pressure targets.
- Main Outcome Measure: Reduction in microalbuminuria.



# X-CELLENT Trial (NatriliX SR versus CandEsartan and amLodipine in the reduction of systoLic blood prEssure in hyperteNsive patienTs)

- Objective: To compare the effects of indapamide SR, candesartan, and amlodipine on systolic and diastolic blood pressure components.
- Study Design: A randomized, double-blind, placebo-controlled study.
- Patient Population: 1,758 patients with systolic-diastolic or isolated systolic hypertension.
- Intervention: Patients received indapamide SR (1.5 mg), candesartan (8 mg), amlodipine (5 mg), or placebo once daily for 12 weeks.
- Main Efficacy Criterion: Change in systolic blood pressure.

### **Visualizing Methodologies and Pathways**

To further elucidate the processes and mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the workflow of a meta-analysis and the proposed signaling pathways of Indapamide.





Click to download full resolution via product page

Meta-Analysis Workflow





Click to download full resolution via product page

Proposed Mechanism of Action of Indapamide

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Hypertension in the Very Elderly Trial (HYVET): protocol for the main trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. research.bond.edu.au [research.bond.edu.au]
- 3. Benefit of treatment based on indapamide mostly combined with perindopril on mortality and cardiovascular outcomes: a pooled analysis of four trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefit of treatment based on indapamide mostly combined with perindopril on mortality and cardiovascular outcomes: a pooled analysis of four trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indapamide's Cardiovascular Impact: A Comparative Meta-Analysis Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226748#meta-analysis-of-indapamide-s-impact-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com